2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three isopropoxy groups and an ethyl prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate typically involves the reaction of tris(isopropoxy)silane with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of organosilicon derivatives.
Scientific Research Applications
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is explored for its potential use in biological systems, including as a component in biomaterials.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate exerts its effects involves interactions with molecular targets and pathways. The silicon atom in the compound can form stable bonds with various substrates, facilitating its incorporation into different chemical structures. The isopropoxy groups provide steric hindrance, influencing the reactivity and stability of the compound. The ethyl prop-2-enoate group allows for further functionalization, making the compound versatile in various applications.
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilyl acrylate: Similar in structure but with different functional groups.
Trimethylsilyl prop-2-enoate: Contains a trimethylsilyl group instead of tris(isopropoxy)silyl.
Triethoxysilyl prop-2-enoate: Features ethoxy groups instead of isopropoxy groups.
Uniqueness
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate is unique due to the presence of three isopropoxy groups attached to the silicon atom, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
189194-82-9 |
---|---|
Molecular Formula |
C14H28O5Si |
Molecular Weight |
304.45 g/mol |
IUPAC Name |
2-tri(propan-2-yloxy)silylethyl prop-2-enoate |
InChI |
InChI=1S/C14H28O5Si/c1-8-14(15)16-9-10-20(17-11(2)3,18-12(4)5)19-13(6)7/h8,11-13H,1,9-10H2,2-7H3 |
InChI Key |
PGGTYYXAVBEKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](CCOC(=O)C=C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.